Cas no 101622-52-0 (N-benzyl-2-chloro-7-methylpurin-6-amine)
101622-52-0 structure
Product Name:N-benzyl-2-chloro-7-methylpurin-6-amine
CAS-nummer:101622-52-0
MF:C13H12ClN5
MW:273.720880508423
CID:1130140
PubChem ID:57346160
Update Time:2025-04-20
N-benzyl-2-chloro-7-methylpurin-6-amine Chemische en fysische eigenschappen
Naam en identificatie
-
- N-benzyl-2-chloro-7-methylpurin-6-amine
- 2-CHLORO-6-BENZYLAMINO-7-METHYLPURINE
- 6-Benzylamino-2-chloro-7-methylpurine
- 101622-52-0
- 7H-Purin-6-amine, 2-chloro-7-methyl-N-(phenylmethyl)-
- DTXSID10721118
- N-Benzyl-2-chloro-7-methyl-7H-purin-6-amine
-
- Inchi: 1S/C13H12ClN5/c1-19-8-16-12-10(19)11(17-13(14)18-12)15-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,15,17,18)
- InChI-sleutel: GSVMRXOEBNSTRI-UHFFFAOYSA-N
- LACHT: ClC1N=C2C(=C(N=1)NCC1C=CC=CC=1)N(C)C=N2
Berekende eigenschappen
- Exacte massa: 273.07836
- Monoisotopische massa: 273.0781231g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 3
- Complexiteit: 297
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.8
- Topologisch pooloppervlak: 55.6Ų
Experimentele eigenschappen
- Dichtheid: 1.40
- PSA: 55.63
N-benzyl-2-chloro-7-methylpurin-6-amine Gerelateerde literatuur
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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